molecular formula C8H10N2O2 B158484 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid CAS No. 129560-01-6

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid

Cat. No. B158484
M. Wt: 166.18 g/mol
InChI Key: YOZQPUMFUSTCFY-UHFFFAOYSA-N
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Description

“2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid” is a chemical compound . It is used in the synthetic preparation of pyrazole derivatives .


Molecular Structure Analysis

The InChI code for a similar compound, “2-methyl-2,4,5,6-tetrahydrocyclopenta [c]pyrazol-3-amine”, is 1S/C7H11N3/c1-10-7 (8)5-3-2-4-6 (5)9-10/h2-4,8H2,1H3 . This provides a representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical form of a similar compound, “2-methyl-2,4,5,6-tetrahydrocyclopenta [c]pyrazol-3-amine”, is solid . The molecular weight of this compound is 137.18 .

Scientific Research Applications

Synthesis Techniques

The synthesis of substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles, such as 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid, has been achieved through intramolecular nitrilimine cycloaddition to alkynes. This technique has been extended to create more versatile derivatives using alkynylbromides as dipolarophiles (Winters, Teleha, & Sui, 2014).

Antibacterial Applications

Research on tetracyclic pyridone carboxylic acids, structurally related to 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid, has demonstrated antibacterial activity. These compounds have shown inhibitory effects on DNA gyrase in bacteria like Escherichia coli (Jinbo et al., 1993).

Structural and Spectral Analysis

Studies have been conducted on the structural and spectral characteristics of similar compounds, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These investigations involve experimental and theoretical methods, including density functional theory (DFT), to understand the molecular structures (Viveka et al., 2016).

Coordination Polymers

Research into d10 metal coordination polymers constructed from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands has been conducted. These studies are significant for understanding the assembly of complex structures and their properties (Cheng et al., 2017).

Anticancer Properties

The anticancer properties of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives, synthesized from pyrazole derivatives, have been evaluated. These compounds have shown potential in inhibiting the proliferation of cancer cells, highlighting their medicinal importance (Jose, 2017).

properties

IUPAC Name

2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-7(8(11)12)5-3-2-4-6(5)9-10/h2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZQPUMFUSTCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566898
Record name 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid

CAS RN

129560-01-6
Record name 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
A phenotypic screen of a diverse library of small molecules for inhibition of the development of larvae of the parasitic nematode Haemonchus contortus led to the identification of a 1-…
Number of citations: 29 pubs.acs.org

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